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Abstract

Ethylenediamine diacetate, a salt formed from the neutralization of ethylenediamine with two
equivalents of acetic acid, is a versatile compound with applications in organic synthesis and
coordination chemistry. This technical guide provides a detailed overview of its molecular
structure, chemical formula, and physicochemical properties. It includes a comprehensive
summary of its spectroscopic characteristics, featuring data from Nuclear Magnetic Resonance
(*H and 3C NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for its
synthesis, purification, and spectroscopic analysis are provided to facilitate its practical
application in a laboratory setting.

Molecular Structure and Chemical Formula

Ethylenediamine diacetate is an ammonium carboxylate salt. The structure consists of the
ethylenediammonium cation, where both nitrogen atoms of the ethylenediamine molecule are
protonated, and two acetate anions. The positive charges on the ammonium centers are
balanced by the negative charges on the carboxylate groups of the acetate ions.
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The chemical formula for ethylenediamine diacetate is CeHi1sN204, and its molecular weight

is 180.20 g/mol .[1] The structure can also be represented as NH2CH2CHz2NH:z - 2CH3COOH.
[2]

Molecular Structure Diagram:

Ethylenediamine Diacetate Structure
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Caption: lonic structure of Ethylenediamine Diacetate.

Physicochemical Properties
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Ethylenediamine diacetate is a white, crystalline solid. A summary of its key physicochemical
properties is presented in Table 1.

Property Value Reference
Molecular Formula CeH16N204 [1]
Molecular Weight 180.20 g/mol [1]
CAS Number 38734-69-9 [3]
Appearance White crystalline needles [2]
Melting Point 114 °C [2]

Experimental Protocols
Synthesis of Ethylenediammonium Diacetate[2]

This protocol describes the synthesis of ethylenediammonium diacetate via the reaction of
ethylenediamine with acetic acid.

Materials:

Ethylenediamine (12.0 g, 0.2 mol)

Glacial acetic acid (24.0 g, 0.4 mol)

Dry diethyl ether (120 ml)

Methanol

Procedure:

e In a 250 mL round-bottomed flask equipped with a stirring bar and a pressure-equalizing
addition funnel, dissolve ethylenediamine (12.0 g) in dry diethyl ether (100 mL).

o Place the flask in an ice bath to cool the solution.
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e Slowly add a solution of glacial acetic acid (24.0 g) in dry diethyl ether (20 mL) to the stirred
ethylenediamine solution. The rate of addition should be controlled to prevent excessive
boiling of the ether.

 After the addition is complete, leave the reaction mixture to crystallize at 4 °C for 14 hours.
o Collect the resulting crystals by suction filtration and wash them with cold diethyl ether.

o Purify the crude product by recrystallization from methanol to obtain pure
ethylenediammonium diacetate as white needles.

e Dry the purified crystals in a vacuum desiccator. The typical yield is around 83%.

Synthesis Workflow:
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Caption: Workflow for the synthesis of ethylenediamine diacetate.
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Spectroscopic Characterization

Sample Preparation: Dissolve a small amount of ethylenediamine diacetate in a suitable
deuterated solvent, such as Deuterated Chloroform (CDCIs) or Deuterium Oxide (D20), in an
NMR tube.

IH NMR Spectroscopy: Acquire the proton NMR spectrum on a standard NMR spectrometer
(e.g., 300 or 400 MHz).

13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a suitable NMR
spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the finely ground solid sample.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a standard wavenumber range (e.g., 4000-400 cm~1).

Spectroscopic Data and Analysis
'H NMR Spectrum

The *H NMR spectrum of ethylenediammonium diacetate in CDCls shows three distinct signals
corresponding to the different types of protons in the molecule.
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Chemical Shift (5,

Multiplicity Integration Assignment
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Methylene protons (-
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3.20 Singlet 4H _ _
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cation

Ammonium protons (-

) N*Hs) of the
5.75 Singlet 6H ] )
ethylenediammonium

cation

Data obtained from Rhodium.wsJ[2]

B3C NMR Spectrum

The proton-decoupled 2C NMR spectrum of ethylenediammonium diacetate is expected to
show three signals corresponding to the three chemically non-equivalent carbon atoms. While
specific literature values for the chemical shifts were not found in the conducted search, typical
chemical shift ranges for the functional groups present are provided below.

Carbon Type Expected Chemical Shift (3, ppm)
Methyl (-CHs) 20-30

Methylene (-CHz-) 40-50

Carbonyl (-CO0O") 170-185

Infrared (IR) Spectrum

The IR spectrum of ethylenediammonium diacetate exhibits characteristic absorption bands for
the ammonium and carboxylate functional groups.
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Wavenumber (cm~—?) Vibration Type Functional Group

3500-2000 (broad) N-H stretch Ammonium (-N*Hs)
N-H bend ]

2180 o Ammonium (-N*Hs)
(overtone/combination)

1650 C=0 stretch (asymmetric) Carboxylate (-COO")

1600-1400 C=0 stretch (symmetric) Carboxylate (-COO")

Data obtained from Rhodium.ws[2]

The broadness of the N-H stretching band is characteristic of the hydrogen bonding present in
the solid state. The strong absorptions for the carboxylate group confirm the ionic nature of the
compound.

Molecular Structure Data

A search of the available literature and crystallographic databases did not yield a published
crystal structure for ethylenediamine diacetate. Therefore, experimental data on bond lengths
and bond angles are not available at this time. The ionic nature of the compound, with distinct
ethylenediammonium cations and acetate anions, is inferred from its synthesis and
spectroscopic properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties,
synthesis, and spectroscopic characterization of ethylenediamine diacetate. The information
and protocols presented herein are intended to be a valuable resource for researchers and
professionals in the fields of chemistry and drug development, enabling a deeper
understanding and practical application of this compound. While a crystal structure remains to
be elucidated, the provided spectroscopic data offers significant insight into its molecular
features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ethylenediamine diacetate | C6H16N204 | CID 10154317 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst -
[www.rhodium.ws] [chemistry.mdma.ch]

3. scbt.com [scbt.com]

To cite this document: BenchChem. [Molecular structure and formula of ethylenediamine
diacetate.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1589172#molecular-structure-and-formula-of-
ethylenediamine-diacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1589172?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylenediamine-diacetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethylenediamine-diacetate
https://chemistry.mdma.ch/hiveboard/rhodium/edda.html
https://chemistry.mdma.ch/hiveboard/rhodium/edda.html
https://www.scbt.com/p/ethylenediamine-diacetate-38734-69-9
https://www.benchchem.com/product/b1589172#molecular-structure-and-formula-of-ethylenediamine-diacetate
https://www.benchchem.com/product/b1589172#molecular-structure-and-formula-of-ethylenediamine-diacetate
https://www.benchchem.com/product/b1589172#molecular-structure-and-formula-of-ethylenediamine-diacetate
https://www.benchchem.com/product/b1589172#molecular-structure-and-formula-of-ethylenediamine-diacetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1589172?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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